molecular formula C20H24N6O2S B560106 AZD6738 CAS No. 1352226-88-0

AZD6738

货号: B560106
CAS 编号: 1352226-88-0
分子量: 412.5 g/mol
InChI 键: OHUHVTCQTUDPIJ-GFVSTMSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

属性

CAS 编号

1352226-88-0

分子式

C20H24N6O2S

分子量

412.5 g/mol

IUPAC 名称

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1

InChI 键

OHUHVTCQTUDPIJ-GFVSTMSQSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

手性 SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4

规范 SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

外观

white solid powder

纯度

> 98%

同义词

AZD6738;  AZD-6738;  4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine;  Ceralasertib

产品来源

United States

描述

Structural Identification and Isomeric Configuration

This compound possesses a complex molecular architecture characterized by its sulfoximine morpholinopyrimidine core structure. The compound's systematic chemical name is (R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine, which precisely defines its stereochemical configuration. The molecule contains multiple stereogenic centers, with the most significant being the R-configuration at the morpholine ring and the sulfoximine group.

The structural framework of this compound consists of several key components that contribute to its unique three-dimensional arrangement. The central pyrimidine ring serves as the scaffold, with a 1H-pyrrolo[2,3-b]pyridin-4-yl substituent at the 2-position and a (3R)-3-methylmorpholin-4-yl group at the 6-position. The cyclopropyl ring bearing the methylsulfonimidoyl group represents a critical structural feature that distinguishes this compound from related analogs.

Stereochemical analysis reveals that the R-stereochemistry of the sulfoximine was initially inferred from the stereochemistry of the sulfoxide precursor, with imination to the sulfoximine proceeding with retention of configuration. This stereochemical assignment was subsequently confirmed through X-ray crystallographic analysis, which provided definitive structural validation. The compound exhibits specific hydrogen bonding patterns, particularly involving the azaindole substituents of adjacent molecules in the crystal lattice.

The molecular architecture incorporates a 6-azaindole moiety, specifically 1H-pyrrolo[2,3-c]pyridine, which significantly impacts both the compound's potency and physicochemical properties. This structural feature results in improved cellular activity compared to corresponding indole and 7-azaindole analogs, while simultaneously reducing lipophilicity and enhancing aqueous solubility characteristics.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C20H24N6O2S, indicating a composition of twenty carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported across multiple analytical determinations, with values ranging from 412.5 to 412.5086 atomic mass units, reflecting the precision of different analytical methodologies employed.

The molecular composition analysis reveals a nitrogen-rich structure, with six nitrogen atoms distributed across the pyrimidine ring, pyrrolo-pyridine system, morpholine ring, and sulfoximine functionality. This high nitrogen content contributes significantly to the compound's basicity and influences its ionization behavior under physiological conditions. The presence of the sulfur atom in the sulfoximine configuration represents a unique structural feature that distinguishes this compound from many other kinase inhibitors.

Elemental analysis calculations based on the molecular formula indicate a carbon percentage of 58.24%, hydrogen percentage of 5.86%, nitrogen percentage of 20.38%, oxygen percentage of 7.76%, and sulfur percentage of 7.77%. These proportions reflect the compound's organic nature while highlighting the significant contribution of heteroatoms to its overall molecular architecture.

The molecular weight distribution analysis through high-resolution mass spectrometry has confirmed the expected isotopic pattern consistent with the proposed molecular formula. The compound exhibits characteristic fragmentation patterns under mass spectrometric conditions, with major fragments corresponding to loss of specific functional groups including the morpholine moiety and methylsulfonimidoyl substituent.

Solubility and Stability Under Physiological Conditions

The solubility profile of this compound demonstrates distinct behavior across different solvent systems, with significant implications for its pharmaceutical development and biological activity. In organic solvents, the compound exhibits good solubility characteristics, with approximately 30 milligrams per milliliter solubility in ethanol, dimethyl sulfoxide, and dimethyl formamide. More precise measurements indicate solubility values of approximately 82-83 milligrams per milliliter in dimethyl sulfoxide and 10-82.4 milligrams per milliliter in ethanol, depending on the specific analytical conditions employed.

The aqueous solubility characteristics of this compound present more challenging parameters for pharmaceutical formulation. The compound demonstrates sparingly soluble behavior in aqueous buffers, with water solubility reported as insoluble under standard conditions. However, when employing co-solvent systems, improved aqueous solubility can be achieved. Specifically, in a 1:5 solution of ethanol to phosphate-buffered saline at pH 7.2, the compound achieves a solubility of approximately 0.16 milligrams per milliliter.

The pH-dependent solubility behavior of this compound reflects its ionizable functional groups, particularly the basic nitrogen atoms within the molecular structure. The compound's solubility at pH 7.4 has been characterized as part of its physicochemical profiling, with measurements indicating moderate aqueous solubility under physiological pH conditions. The 6-azaindole structural component contributes significantly to these solubility characteristics, as this moiety is considerably more basic than alternative azaindole isomers, with a pKa value of 7.9 compared to 4.6 for the 7-azaindole counterpart.

Stability assessments under various storage conditions indicate that this compound maintains its chemical integrity when stored as a crystalline solid at -20°C, with stability data supporting storage for up to four years under these conditions. In solution, the compound demonstrates varying stability profiles depending on the solvent system employed. Dimethyl sulfoxide solutions maintain stability for extended periods, while aqueous solutions are not recommended for storage beyond one day due to potential degradation pathways.

The compound's behavior under physiological conditions involves considerations of protein binding, cellular uptake, and metabolic stability. The lipophilicity profile, as measured by logD7.4 values, indicates moderate lipophilic character that supports cellular permeability while maintaining sufficient aqueous solubility for biological activity. Temperature-dependent stability studies have confirmed that the compound maintains its structural integrity under standard cell culture conditions.

Crystallographic and Spectroscopic Validation

X-ray crystallographic analysis has provided definitive structural confirmation of this compound, establishing the precise three-dimensional arrangement of atoms within the molecular framework. The crystallographic data confirmed the R-stereochemistry at the sulfoximine center and provided detailed bond lengths, bond angles, and torsional parameters that validate the proposed chemical structure. The crystal structure reveals specific intermolecular interactions, particularly hydrogen bonding patterns involving the azaindole substituents of adjacent molecules within the crystal lattice.

The crystallographic investigation identified interesting structural features, including the observation that hydrogen bonds are formed exclusively between azaindole substituents of neighboring molecules, rather than involving other potential hydrogen bonding sites within the structure. This finding provides insights into the solid-state packing arrangements and may influence the compound's physical properties such as melting point and dissolution behavior.

Ultraviolet-visible spectroscopic characterization of this compound reveals characteristic absorption maxima at 208, 226, 273, and 326 nanometers. These absorption bands correspond to electronic transitions within the conjugated aromatic systems, particularly the pyrimidine and pyrrolo-pyridine moieties. The spectroscopic profile serves as a valuable analytical tool for compound identification and purity assessment during synthesis and formulation development.

Nuclear magnetic resonance spectroscopy has been employed extensively for structural elucidation and confirmation of this compound. Proton nuclear magnetic resonance data provides detailed information about the chemical environment of individual hydrogen atoms, while carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework and substitution patterns. The complex multiplicity patterns observed in the nuclear magnetic resonance spectra reflect the compound's stereochemical complexity and multiple ring systems.

Mass spectrometric analysis, including high-resolution electrospray ionization mass spectrometry, has confirmed the molecular weight and provided fragmentation patterns consistent with the proposed structure. The compound exhibits characteristic fragmentation under collision-induced dissociation conditions, with major fragment ions corresponding to systematic loss of functional groups including the morpholine ring and sulfoximine substituent.

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the various functional groups present in this compound. The sulfoximine functionality exhibits distinctive stretching frequencies, while the aromatic ring systems display characteristic carbon-carbon and carbon-nitrogen stretching vibrations. These spectroscopic fingerprints provide additional confirmation of structural identity and serve as quality control parameters for analytical validation.

化学反应分析

AZD6738 undergoes several types of chemical reactions, primarily focusing on its interaction with ATR kinase. The compound is known to inhibit ATR activity by blocking the downstream phosphorylation of CHK1. This inhibition leads to the activation of ATM-dependent signaling and the induction of DNA damage markers such as γH2AX . Common reagents and conditions used in these reactions include various kinase inhibitors and DNA-damaging agents. The major products formed from these reactions are phosphorylated proteins and DNA damage markers .

科学研究应用

Preclinical Studies

  • Cell Line Sensitivity : In vitro studies demonstrated that AZD6738 inhibited the proliferation of various solid and hematological cancer cell lines. Monotherapy showed an IC50 of less than 1 µM in 73 out of 197 tested lines. Enhanced sensitivity was noted in cell lines with ATM deficiencies .
  • Combination Therapies : this compound has shown synergistic effects when combined with traditional chemotherapy agents (e.g., cisplatin, carboplatin) and radiotherapy. In xenograft models, it significantly improved anti-tumor activity when used alongside these treatments compared to monotherapy .
  • Immunotherapy Enhancement : Preclinical findings indicated that this compound could enhance the immune response against tumors. It increased CD8+ T cell infiltration and activation in tumor microenvironments when combined with radiotherapy and immune checkpoint inhibitors .

Clinical Trials Overview

This compound is currently undergoing various clinical trials assessing its safety and efficacy in combination with other therapies:

  • Phase II Studies : A trial combining this compound with durvalumab (an anti-PD-L1 antibody) showed promising results in patients with advanced malignancies, indicating an overall response rate of 31% and disease control rate of 63% .
  • Combination with Chemotherapy : In a study involving patients with advanced solid tumors, this compound was administered alongside paclitaxel, demonstrating manageable toxicity and evidence of antitumor activity .
  • Triple Therapy Approaches : Research suggests that combining this compound with radiotherapy and anti-PD-L1 therapy yields superior outcomes compared to standard radioimmunotherapy alone, enhancing both immunologic memory and overall survival rates in animal models .

Table 1: Summary of Preclinical Findings

Study TypeFindingsReferences
In Vitro SensitivityIC50 < 1 µM in 73/197 cell lines; enhanced sensitivity in ATM-deficient lines
Combination TherapySynergistic effects with cisplatin/carboplatin; improved tumor growth inhibition
Immune ResponseIncreased CD8+ T cell infiltration when combined with radiotherapy

Table 2: Clinical Trial Outcomes

Trial PhaseCombination TreatmentOverall Response RateDisease Control RateReferences
Phase IIThis compound + Durvalumab31%63%
Phase IThis compound + PaclitaxelEvidence of activityManageable toxicity
Triple TherapyThis compound + Radiotherapy + Anti-PD-L1Improved survival ratesEnhanced immunologic memory

相似化合物的比较

Structural and Pharmacological Profiles

Key Compounds : AZD6738, AZ20 (predecessor), VX-970 (M6620), BAY1895344, and VE-822.

Parameter This compound (Ceralasertib) AZ20 VX-970 (M6620) BAY1895344
Chemical Class Sulfoximine morpholinopyrimidine Morpholinopyrimidine Benzotriazepine Pyrimidine
Selectivity (vs. PIKKs) High selectivity for ATR (IC₅₀ = 0.001 µM); moderate off-target mTOR inhibition at higher doses Less selective; CYP3A4 inhibition High ATR selectivity; no reported mTOR inhibition High ATR selectivity
Solubility/PK Improved aqueous solubility; oral dosing (1–2x daily) Poor solubility; limited oral bioavailability Intravenous (IV) administration Oral administration
Clinical Stage Phase I/II Preclinical Phase II Phase I/II

Key Findings :

  • This compound’s structural refinements over AZ20 enable superior pharmacokinetics and reduced drug-drug interactions .
  • Unlike VX-970 (IV-only), this compound’s oral bioavailability facilitates outpatient dosing .
  • Brain penetration: this compound achieves concentrations exceeding IC₅₀ in brain tissue (480 nM), a critical advantage for glioblastoma over NVP-BEZ235 .

Biomarker-Driven Efficacy

This compound exhibits synthetic lethality in tumors with:

  • ATM deficiency : Enhanced cytotoxicity in ATM-deficient gastric (SNU-601) and lung (NCI-H23) cancer models .
  • CCNE1 amplification : Elevated replication stress sensitizes ovarian and breast cancers to this compound .
  • HRD (Homologous Recombination Deficiency): Synergy with PARP inhibitors (e.g., olaparib) in ATM-deficient PDX models (tumor regression vs. stasis with monotherapies) .

Comparative Sensitivity :

  • This compound’s GI₅₀ values are lower in ATM-defective (median = 0.7 µM) vs. ATM-proficient (median = 2.5 µM) models .
  • In contrast, VX-970 shows broader activity independent of ATM status but requires combination therapies for durable responses .

Combination Therapy Profiles

Combination Partner This compound Efficacy Insights Comparator Data (VX-970/BAY1895344)
PARP Inhibitors Synergistic cell death in ATM-KO models (FaDu, A549); allows dose reduction (0.3 µM this compound + 30 nM olaparib achieves full growth inhibition) VX-970 + olaparib shows activity but higher hematologic toxicity
Chemotherapy - FTD (Trifluridine) : 70–80% tumor suppression in colorectal xenografts vs. minimal effect with FTD alone .
- Belotecan : Synergy in ovarian cancer; intermittent dosing (2 days on/off) mitigates toxicity .
BAY1895344 + irinotecan enhances radiosensitization but lacks oral dosing flexibility
Radiation Augments DNA damage (γH2AX foci) and G2/M arrest; significant delay in HR-proficient pancreatic tumor growth VX-970 + radiation effective but limited by IV route

Toxicity and Dosing Schedules

  • This compound : Intermittent schedules (e.g., 7 days on/21 off or 2 days on/2 off) improve tolerability. Weight loss and hematologic effects are manageable .
  • VX-970 : Myelosuppression limits prolonged use; requires IV administration .
  • BAY1895344 : Similar toxicity profile but less data on flexible dosing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。